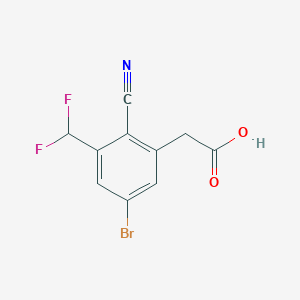
5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid
描述
5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid is an organic compound with a complex structure that includes bromine, cyano, and difluoromethyl groups attached to a phenylacetic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a suitable phenylacetic acid derivative, followed by the introduction of cyano and difluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or acetonitrile to facilitate the substitutions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and safety. Techniques such as tubular diazotization reactions can be employed to stabilize intermediates and minimize side reactions . These methods are designed to be scalable and energy-efficient, making them suitable for large-scale production.
化学反应分析
Types of Reactions
5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine, cyano, and difluoromethyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used to study enzyme interactions and metabolic pathways due to its unique functional groups.
Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
作用机制
The mechanism by which 5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The cyano and difluoromethyl groups can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in biochemical research.
相似化合物的比较
Similar Compounds
2-Bromo-5-(difluoromethyl)pyridine: Shares the difluoromethyl and bromine groups but has a different core structure.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have similar functional groups and are used in antiviral research.
Uniqueness
5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid is unique due to its combination of bromine, cyano, and difluoromethyl groups on a phenylacetic acid backbone
属性
IUPAC Name |
2-[5-bromo-2-cyano-3-(difluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c11-6-1-5(2-9(15)16)8(4-14)7(3-6)10(12)13/h1,3,10H,2H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPQHRGOHKWDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)C#N)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















